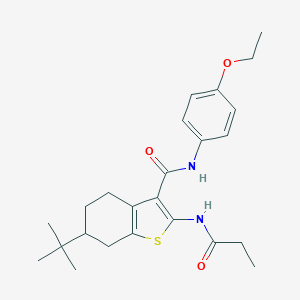![molecular formula C21H17F3N4O B289461 (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B289461.png)
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a trifluoromethyl group, and an indazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent such as trifluoromethyl iodide.
Final Assembly: The final compound is assembled through a condensation reaction between the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-methyl-1-(2-pyridinyl)-5-{[3-(fluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
- **3-methyl-1-(2-pyridinyl)-5-{[3-(chloromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
- **3-methyl-1-(2-pyridinyl)-5-{[3-(bromomethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
Uniqueness
The presence of the trifluoromethyl group in (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H17F3N4O |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(5E)-3-methyl-1-pyridin-2-yl-5-[[3-(trifluoromethyl)anilino]methylidene]-6,7-dihydroindazol-4-one |
InChI |
InChI=1S/C21H17F3N4O/c1-13-19-17(28(27-13)18-7-2-3-10-25-18)9-8-14(20(19)29)12-26-16-6-4-5-15(11-16)21(22,23)24/h2-7,10-12,26H,8-9H2,1H3/b14-12+ |
InChI Key |
HLJWGGKLGXPORZ-WYMLVPIESA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4 |
Isomeric SMILES |
CC1=NN(C2=C1C(=O)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/CC2)C4=CC=CC=N4 |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-tert-butyl-3-[(2-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide](/img/structure/B289380.png)

![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)

![3-({6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B289389.png)

![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![N-[6-tert-butyl-3-[(2,4-dimethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289398.png)
![N-[6-tert-butyl-3-[(2-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289399.png)
![N-{6-TERT-BUTYL-3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B289400.png)
